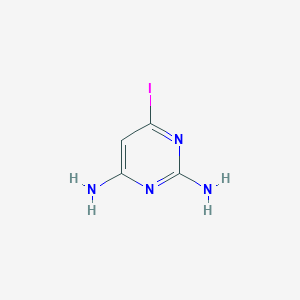

2,4-Diamino-6-iodopyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-iodopyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILZPFRDUNNUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1I)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diamino 6 Iodopyrimidine and Its Precursors

Classical and Established Synthetic Routes to 2,4-Diaminopyrimidine Derivatives

Traditional methods for synthesizing functionalized 2,4-diaminopyrimidines have been refined over decades, providing reliable and scalable routes to key intermediates.

A cornerstone of pyrimidine (B1678525) synthesis is the conversion of a hydroxyl group at the 2, 4, or 6-position into a halogen, which then serves as a versatile leaving group for subsequent nucleophilic substitutions or cross-coupling reactions. The most common transformation in this class is the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.

This is typically achieved by treating the hydroxypyrimidine with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), often at elevated temperatures. mdpi.comgoogle.comgoogle.compatsnap.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. One established procedure involves heating 2,4-diamino-6-hydroxypyrimidine in excess POCl₃ at approximately 97-105°C for several hours. mdpi.compatsnap.com After the reaction, the excess POCl₃ is removed, and the mixture is carefully quenched, often with ice water, to yield 2,4-diamino-6-chloropyrimidine hydrochloride. patsnap.com This intermediate is crucial as it is the direct precursor for the synthesis of the target iodo-derivative.

Table 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 97°C, 17 hours, then hydrolysis at 90°C | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

Direct iodination of an existing pyrimidine ring is a common strategy. However, the regioselectivity is dictated by the electronic properties of the ring and its substituents. For a 2,4-diaminopyrimidine scaffold, the C-5 position is electron-rich and thus highly activated towards electrophilic substitution. Consequently, direct iodination with reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent preferentially yields 2,4-diamino-5-iodopyrimidine derivatives. google.com

To synthesize the 6-iodo isomer, an indirect approach starting from the 6-chloro derivative is the method of choice. thieme-connect.de This is achieved through a halogen exchange process known as the Finkelstein reaction. thieme-connect.dewikipedia.org In this Sₙ2 reaction, 2,4-diamino-6-chloropyrimidine is treated with a source of iodide ions, typically sodium iodide (NaI), in a suitable polar aprotic solvent like acetone. wikipedia.orgiitk.ac.in The reaction's success is driven by Le Châtelier's principle; sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the more soluble 2,4-diamino-6-iodopyrimidine. wikipedia.org

Table 2: Halogen Exchange for Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Type | Product | Driving Force | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction (Sₙ2) | This compound | Precipitation of NaCl | thieme-connect.dewikipedia.org |

The fundamental 2,4-diaminopyrimidine core is often constructed via a cyclocondensation reaction. The most prevalent method for synthesizing the key precursor, 2,4-diamino-6-hydroxypyrimidine, involves the reaction of guanidine with a β-keto ester or a related three-carbon synthon. google.comgoogle.compatsnap.com

Specifically, guanidine hydrochloride is treated with a base, such as sodium methoxide or sodium ethoxide, to generate free guanidine. This is then reacted with ethyl cyanoacetate in a refluxing alcohol solvent. patsnap.com The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the stable pyrimidine ring, yielding 2,4-diamino-6-hydroxypyrimidine upon workup and neutralization. patsnap.com

Modern and Sustainable Synthetic Protocols for this compound

Recent advances in synthetic chemistry have focused on developing more efficient and environmentally benign methods for preparing heterocyclic compounds, including iodinated pyrimidines.

While the Finkelstein reaction is a classical method, modern approaches can facilitate halogen exchange on aromatic and heteroaromatic systems that are less reactive in traditional Sₙ2 reactions. The "aromatic Finkelstein reaction" utilizes transition metal catalysts, such as copper(I) iodide, often in combination with diamine ligands, or nickel catalysts to promote the exchange of aryl chlorides or bromides for iodides. wikipedia.org These catalyzed reactions can proceed under milder conditions than those required for uncatalyzed nucleophilic aromatic substitution.

Furthermore, palladium-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. rsc.org This strategy aims to directly convert a C-H bond into a C-I bond, bypassing the need for a pre-functionalized starting material like a chloro- or hydroxypyrimidine. While specific application to the 6-position of 2,4-diaminopyrimidine may be challenging, Pd(II)-catalyzed ortho C-H iodination has been demonstrated on other aromatic systems using hypervalent iodine reagents, showcasing a potential future pathway for such transformations. rsc.org

The principles of green chemistry are increasingly being applied to pyrimidine synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies include:

Catalysis: Using catalysts, rather than stoichiometric reagents, minimizes waste and allows for milder reaction conditions.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by mechanical grinding, can dramatically reduce environmental impact. An eco-friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and AgNO₃ under solvent-free grinding conditions, offering high yields in short reaction times.

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. jk-sci.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as ionic liquids, which can sometimes be recycled, is another important approach. Recyclable ionic liquids have been shown to be effective media for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org

Applying these principles to the synthesis of this compound could involve using a catalytic system for the halogen exchange or developing a one-pot, multi-component reaction for the initial cyclization, thereby reducing the number of steps and purification procedures.

Flow Chemistry and Continuous Processing Techniques for Pyrimidine Functionalization

Flow chemistry and continuous processing offer significant advantages for the synthesis and functionalization of heterocyclic compounds like pyrimidines, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters.

The halogenation of pyrimidines, especially the chlorination step using highly reactive and corrosive reagents like phosphorus oxychloride, can be performed more safely and efficiently in a continuous flow reactor. questjournals.org Flow systems allow for the use of small reactor volumes, which mitigates the risks associated with handling large quantities of hazardous materials. The superior heat and mass transfer characteristics of microreactors enable excellent control over the exothermicity of such reactions, preventing runaway reactions and improving selectivity. questjournals.org

Furthermore, continuous processing can significantly reduce reaction times compared to batch synthesis. For instance, syntheses of pyrazole-fused pyrimidinones that take 9 hours in batch have been achieved in just 16 minutes under flow conditions, demonstrating the potential for process intensification. patsnap.com The application of flow chemistry could be particularly beneficial for the proposed copper-catalyzed Finkelstein reaction. In a flow setup, precise control over residence time, temperature, and reagent ratios can be maintained, potentially optimizing the catalytic cycle and improving the yield and purity of the final this compound product. The ability to perform multi-step syntheses in a continuous sequence without isolating intermediates is another key advantage of flow chemistry, offering a pathway to more streamlined and efficient chemical manufacturing.

Mechanistic Insights into the Formation Pathways of this compound

The formation of this compound involves a sequence of well-understood reaction mechanisms.

Pyrimidine Ring Formation : The initial synthesis of the 2,4-diamino-6-hydroxypyrimidine ring proceeds through a condensation reaction. The mechanism involves the nucleophilic attack of guanidine on the carbonyl carbons of ethyl cyanoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. This type of reaction is a fundamental and widely used method for constructing the pyrimidine core. nih.gov

Chlorination of the Hydroxypyrimidine : The conversion of the 6-hydroxy group to a 6-chloro group using POCl₃ is a critical step. The mechanism is believed to involve the initial formation of a chlorophosphate ester intermediate by the reaction of the hydroxyl group with POCl₃. This intermediate is a much better leaving group than the original hydroxide. A nucleophilic attack by a chloride ion (from POCl₃) on the carbon atom at the 6-position then displaces the chlorophosphate group, resulting in the formation of 2,4-Diamino-6-chloropyrimidine. This process is analogous to the conversion of alcohols to alkyl chlorides using thionyl chloride or POCl₃.

Halogen Exchange via Nucleophilic Aromatic Substitution (SNAr) : The final step, the conversion of the 6-chloro to the 6-iodo derivative, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the pyrimidine ring, which is electron-deficient, is attacked by the iodide nucleophile. The presence of the two amino groups on the ring influences the electron distribution and reactivity. The reaction is typically catalyzed by a transition metal, such as copper(I). researchgate.netorganic-chemistry.orggoogle.com The proposed catalytic cycle involves the coordination of the copper to the heteroaryl chloride, which activates the C-Cl bond towards nucleophilic attack by the iodide ion. This attack forms a transient, negatively charged intermediate (a Meisenheimer-like complex). The aromaticity is then restored by the elimination of the chloride leaving group, yielding the final this compound product and regenerating the catalyst.

Chemical Reactivity and Transformation of 2,4 Diamino 6 Iodopyrimidine

Electrophilic and Nucleophilic Reactivity at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. However, the reactivity of the 2,4-diamino-6-iodopyrimidine core is significantly modulated by its substituents.

Electrophilic Reactivity : The two amino groups at the C2 and C4 positions are strong electron-donating groups that activate the pyrimidine ring toward electrophilic aromatic substitution. By donating electron density into the ring, they partially offset the electron-withdrawing effect of the ring nitrogens. This activation is primarily directed to the C5 position, which is ortho and para to the activating amino groups. Consequently, electrophilic substitution reactions, such as halogenation, occur selectively at this site. For instance, related 2,4-diamino-6-substituted pyrimidines undergo efficient iodination at the C5 position using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents. mdpi.com

Nucleophilic Reactivity : The electron-deficient character of the pyrimidine ring makes positions C2, C4, and C6 electrophilic and thus prone to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. In this compound, the iodo group at C6 is an excellent leaving group. However, the strong electron-donating amino groups at C2 and C4 decrease the electrophilicity of the ring and thus deactivate it towards SNAr, making direct displacement of the iodo group by nucleophiles more challenging compared to pyrimidines bearing electron-withdrawing groups. acs.orgacs.org Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution at the C6 position can occur. Generally, for di-substituted halopyrimidines, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. nih.govstackexchange.com

Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine bond at the C6 position is the most reactive site for transformations involving transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing complex molecular architectures. This compound readily participates in a variety of these transformations.

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to this compound for the synthesis of 6-alkynyl-2,4-diaminopyrimidine derivatives. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA).

The Sonogashira coupling provides an effective route to cytostatic mono- and bis-alkynyl pyrimidine derivatives, which are of interest in medicinal chemistry. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner.

Table 1: Examples of Sonogashira Coupling with this compound

| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | 2,4-Diamino-6-(phenylethynyl)pyrimidine |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPA | 3-(2,4-Diaminopyrimidin-6-yl)prop-2-yn-1-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | 2,4-Diamino-6-((trimethylsilyl)ethynyl)pyrimidine |

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate. While specific studies on this compound are less common, extensive research on the analogous and less reactive 2,4-diamino-6-chloropyrimidine demonstrates the feasibility and utility of this reaction for producing 6-aryl-2,4-diaminopyrimidines. researchgate.net The iodo-substituted compound is expected to be an even more reactive and thus superior substrate for this transformation.

The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to facilitate the transmetalation step. A variety of aryl- and heteroarylboronic acids can be used, allowing for the introduction of diverse substituents at the C6 position.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-2,4-diaminopyrimidine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-(4-Methoxyphenyl)-2,4-diaminopyrimidine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 2,4-Diamino-6-(thiophen-2-yl)pyrimidine |

While specific documented examples for the Heck and Stille coupling of this compound are not prevalent in the literature, its structure as an aryl iodide makes it an excellent candidate for these reactions.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org In a potential Heck reaction, this compound would react with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base to yield a 6-alkenyl-2,4-diaminopyrimidine. This provides a direct method for vinylation at the C6 position.

The Stille coupling involves the reaction between an organostannane (organotin) compound and an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. This compound could be coupled with various organostannanes (e.g., vinyl-, alkynyl-, aryl-, or alkylstannanes) using a palladium catalyst to introduce a corresponding substituent at the C6 position. The high reactivity of aryl iodides and the mild reaction conditions often associated with Stille couplings make this a theoretically viable and powerful transformation for functionalizing the pyrimidine core.

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classical and often cost-effective alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Aryl iodides are highly reactive substrates for these transformations. Copper-mediated reactions can be used to couple this compound with various nucleophiles, such as amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively.

Modern Ullmann condensations often use a catalytic amount of a copper(I) salt (e.g., CuI) and are promoted by the addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, which allows the reactions to proceed under milder conditions than the classical stoichiometric copper approach. semanticscholar.orgnih.gov These reactions would involve the nucleophilic displacement of the iodide at C6, providing access to a wide range of 6-substituted 2,4-diaminopyrimidines that are complementary to those synthesized via palladium catalysis. For example, coupling with an amine or N-heterocycle would yield a 6-(amino)-2,4-diaminopyrimidine derivative, while reaction with a phenol would produce a 6-(aryloxy)-2,4-diaminopyrimidine. nih.govlongdom.org

Negishi Coupling and Related Zincation/Magnesiation Strategies

The carbon-iodine bond at the C6 position of this compound is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which utilizes organozinc reagents, is a particularly effective method for this purpose. wikipedia.orgorganic-chemistry.org

The general scheme for a Negishi coupling reaction involves the reaction of an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. organic-chemistry.org For this compound, the reaction proceeds by the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with an organozinc reagent (R-ZnX) and subsequent reductive elimination to yield the 6-substituted-2,4-diaminopyrimidine and regenerate the catalyst. youtube.com

Table 1: Illustrative Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2,4-Diamino-6-R-pyrimidine |

The reactivity of organozinc reagents is a key advantage of the Negishi coupling, as they are more reactive than the corresponding organoboron and organotin compounds used in Suzuki and Stille couplings, respectively. wikipedia.org This enhanced reactivity often translates to milder reaction conditions and shorter reaction times. However, organozinc reagents are also sensitive to moisture and air, necessitating the use of anhydrous and oxygen-free reaction conditions. wikipedia.org

Reactions Involving the Amino Moieties

The two primary amino groups at the C2 and C4 positions of the pyrimidine ring are nucleophilic and can undergo a variety of chemical transformations.

The amino groups of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides. mdpi.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The Minisci reaction, an oxidative radical addition, provides another pathway for the acylation of N-heteroarenes. mdpi.com

Alkylation of the amino groups can be achieved with alkyl halides. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent. nih.gov In some cases, S-alkylation can occur if a thiol group is present on the pyrimidine ring. mdpi.com

Amidation reactions, forming a new bond between the amino group and a carboxylic acid, typically require the activation of the carboxylic acid, for example, by converting it to an acid chloride. nih.gov

Table 2: Representative Reactions of the Amino Groups

| Reaction Type | Reagent | Product |

| Acylation | R-COCl | 2,4-Di(acylamino)-6-iodopyrimidine |

| Alkylation | R-X | 2,4-Di(alkylamino)-6-iodopyrimidine |

| Amidation | R-COOH (activated) | 2,4-Di(amido)-6-iodopyrimidine |

The primary aromatic amino groups of this compound can be converted to diazonium salts through reaction with nitrous acid, a process known as diazotization. organic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The resulting diazonium salts are versatile intermediates that can undergo a range of subsequent transformations. organic-chemistry.org

For instance, the diazonium group can be replaced by a variety of other functional groups in Sandmeyer-type reactions. This allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities onto the pyrimidine ring at the positions of the original amino groups. The diazonium salts can also be used in azo coupling reactions to form highly colored azo compounds. organic-chemistry.org It is important to note that diazonium salts derived from aliphatic amines are generally unstable. organic-chemistry.org

Regioselectivity and Chemoselectivity in Synthetic Transformations

The presence of multiple reactive sites on this compound makes regioselectivity and chemoselectivity crucial considerations in its synthetic transformations. wikipedia.orgkhanacademy.org

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In nucleophilic aromatic substitution (SNAr) reactions, for example on related dichloropyrimidine systems, substitution often occurs preferentially at the C4 position. wuxiapptec.commdpi.com The electronic properties of the substituents on the pyrimidine ring play a significant role in directing the incoming nucleophile. Electron-donating groups can alter the typical C4 selectivity. wuxiapptec.com

Chemoselectivity is the preferential reaction of one functional group over another. In this compound, the primary distinction is between the reactivity of the C-I bond and the amino groups.

Palladium-catalyzed cross-coupling reactions , such as Suzuki or Negishi couplings, will selectively occur at the C-I bond, leaving the amino groups intact. nih.gov

Reactions with strong electrophiles , such as acyl chlorides under basic conditions, will preferentially react with the nucleophilic amino groups.

Diazotization is specific to the primary amino groups and will not affect the C-I bond. organic-chemistry.org

By carefully choosing reagents and reaction conditions, chemists can selectively target a specific functional group for modification, enabling a stepwise and controlled approach to the synthesis of complex pyrimidine derivatives.

Mechanistic Investigations of Key Reaction Pathways for Derivatization

The mechanisms of the key reactions for derivatizing this compound are generally well-understood within the broader context of organic chemistry.

The Negishi coupling proceeds through a catalytic cycle involving a palladium or nickel catalyst. youtube.com The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

Understanding these mechanisms is essential for optimizing reaction conditions and predicting the outcomes of synthetic transformations involving this compound.

Applications of 2,4 Diamino 6 Iodopyrimidine As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Pyrimidine (B1678525) Derivatives and Analogues

The carbon-iodine bond in 2,4-Diamino-6-iodopyrimidine is its most prominent feature for synthetic diversification. This bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing transformations to occur under milder conditions with a broader range of coupling partners. This reactivity has been effectively harnessed to create novel pyrimidine derivatives that would be difficult to access through other synthetic routes.

One of the most powerful applications of this building block is in the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple this compound with various terminal alkynes. wikipedia.orgyoutube.com This methodology provides an effective and direct route to synthesize 6-alkynyl-2,4-diaminopyrimidine derivatives. researchgate.net These products are not only novel pyrimidine analogues in their own right but also serve as versatile intermediates for further chemical modifications, given the reactivity of the alkyne functional group. youtube.com

The general scheme for this transformation allows for the introduction of diverse R-groups, depending on the choice of the terminal alkyne starting material.

Table 1: Examples of Sonogashira Coupling Products from this compound This table is illustrative and based on the general reaction shown in cited literature.

| Coupling Partner (Terminal Alkyne) | R Group | Resulting Product |

|---|---|---|

| Phenylacetylene | Phenyl | 2,4-Diamino-6-(phenylethynyl)pyrimidine |

| Ethynyltrimethylsilane | Trimethylsilyl | 2,4-Diamino-6-((trimethylsilyl)ethynyl)pyrimidine |

| 1-Hexyne | Butyl | 2,4-Diamino-6-(hex-1-yn-1-yl)pyrimidine |

Beyond the Sonogashira reaction, the reactivity of the 6-iodo position makes the compound a suitable substrate for other palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, further expanding the library of accessible novel pyrimidine derivatives. While many studies begin with the more common 2,4-diamino-6-chloropyrimidine, the enhanced reactivity of the iodo-analogue makes it a superior precursor for challenging coupling reactions. nih.govmdpi.com

Role in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems, where a pyrimidine ring is annulated with another ring, are of significant interest in medicinal chemistry. nih.gov this compound represents a strategic starting material for the synthesis of such bicyclic structures, including purine and pteridine analogues, as well as more complex bridged systems.

Purines and pteridines are fundamental bicyclic heterocycles, forming the core of many biologically important molecules. nih.govwikipedia.orgderpharmachemica.com The synthesis of analogues of these systems often relies on the cyclization of appropriately substituted pyrimidine precursors. nih.govderpharmachemica.com Typically, the synthesis of pteridines involves the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound. derpharmachemica.com

While direct cyclization from this compound is not the common route, its utility lies in its role as a precursor to the necessary 2,4,5-triaminopyrimidine or 2,4,5,6-tetraaminopyrimidine intermediates. A general, albeit multi-step, strategy would involve:

Introduction of a nitrogen-containing substituent at the 5-position via nitrosation followed by reduction.

A cross-coupling or substitution reaction at the 6-position (utilizing the iodo group) to introduce a side chain containing a carbonyl or an equivalent electrophilic functional group.

Intramolecular cyclization between the 5-amino group and the side chain at the 6-position to form the fused pyrazine ring of a pteridine analogue.

This stepwise approach allows for the controlled construction of highly substituted pteridine and purine cores, where the initial substitution at the 6-position, facilitated by the reactive iodo group, dictates the final substitution pattern on the newly formed ring.

The development of small-molecule libraries with high skeletal diversity is crucial for discovering new therapeutics. frontiersin.org Pyrimidine-embedded polyheterocycles, including bridged and macrocyclic systems, represent a departure from traditional flat heterocyclic structures. The synthesis of these conformationally constrained molecules requires innovative strategies, often involving intramolecular cyclization or skeletal transformation reactions. frontiersin.org

The this compound scaffold is a promising starting point for building such complex architectures. The iodo group serves as a reactive handle to introduce a long chain or tether. Subsequent intramolecular reactions, such as an SNAr cyclization or a metal-catalyzed cross-coupling, between another part of the pyrimidine ring (or its substituents) and the terminus of the tether can lead to the formation of a bridged structure. nih.gov For example, a tether containing a nucleophilic group (like an amine or alcohol) introduced at the 6-position via the iodo-substituent could potentially cyclize onto another position of the pyrimidine ring or an adjacent substituent, forming a new macrocyclic or bridged ring system. Recent advances in skeletal transformation have demonstrated the conversion of pyrimidine-containing azatricycles into 9- and 10-membered medium-sized rings, which can then be converted to conformationally restricted bridged skeletons. frontiersin.org The subject compound provides a logical entry point for accessing the precursors needed for such complex transformations.

Utilization in the Preparation of Advanced Materials and Supramolecular Assemblies

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, built from molecular components held together by non-covalent interactions. nih.gov this compound possesses a unique combination of functional groups that make it an excellent candidate for constructing supramolecular assemblies. The two amino groups are strong hydrogen bond donors, while the pyrimidine ring nitrogens are hydrogen bond acceptors. nih.gov Crucially, the iodine atom is a potent halogen bond donor. nih.govnih.gov

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govmdpi.com This interaction is highly directional and its strength is tunable, making it a valuable tool in supramolecular chemistry. nih.gov The combination of strong hydrogen bonding sites (the amino groups) and a strong halogen bonding site (the iodine atom) allows this compound to participate in orthogonal self-assembly, forming complex and predictable one-, two-, or three-dimensional networks. This dual-functionality can be exploited to create advanced materials with specific topologies and potential functions, such as organic light-emitting crystals or novel catalytic frameworks. nih.gov

Furthermore, the 2,4-diaminopyrimidine moiety can act as a ligand for metal catalysis. The reactive iodo group can be displaced to attach the pyrimidine core to other organic fragments, creating multidentate ligands capable of coordinating with transition metals for various catalytic applications.

Table 2: Potential Non-Covalent Interactions of this compound

| Functional Group | Type of Interaction | Role | Potential Partner |

|---|---|---|---|

| -NH₂ groups | Hydrogen Bond | Donor | Carbonyl oxygen, halide ion, pyridine nitrogen |

| Pyrimidine Nitrogens | Hydrogen Bond | Acceptor | -OH group, -NH group |

Contributions to Radiochemistry (e.g., for radiolabeling in research, not human imaging)

Radiolabeled molecules, or radiotracers, are indispensable tools in research for visualizing and quantifying biological processes in vitro and in vivo. news-medical.net The presence of an iodine atom in this compound makes it a direct candidate for radiolabeling with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. nih.gov

The synthesis of a radiolabeled version, for instance [¹²⁵I]-2,4-Diamino-6-iodopyrimidine, would provide a valuable research tool. This radiotracer could be used as a building block in synthetic chemistry to construct more complex radiolabeled molecules. By incorporating the radiolabeled pyrimidine core, researchers can track the biodistribution, metabolism, and target engagement of novel pyrimidine-based drug candidates in preclinical research models without the need for human imaging. nih.gov

A critical factor for any radioiodinated compound is the in vivo stability of the carbon-iodine bond. nih.gov The dissociation of the radioiodine can lead to unwanted accumulation in tissues like the thyroid and stomach, confounding experimental results. The stability of the C-I bond on an electron-rich heterocyclic ring like diaminopyrimidine is a key consideration in its potential application. nih.gov Research in this area focuses on understanding the enzymatic and chemical pathways that lead to deiodination to design more stable radiotracers. nih.gov Therefore, this compound and its derivatives serve not only as potential radiotracers themselves but also as model compounds to study the fundamental radiochemistry and metabolic stability of iodinated heterocycles.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

In-Situ Spectroscopic Techniques (e.g., NMR, IR, Raman) for Real-Time Reaction Monitoring

In-situ spectroscopic techniques are indispensable for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of intermediates, and the generation of products without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful tool for tracking the progress of pyrimidine (B1678525) synthesis. nih.gov By monitoring changes in the chemical shifts and signal intensities of key nuclei (¹H, ¹³C), it is possible to gain structural and dynamic insights into the reaction mechanism. For the synthesis of 2,4-diamino-6-iodopyrimidine, in-situ NMR could be employed to follow the disappearance of starting materials and the appearance of the iodinated pyrimidine product, as well as any transient intermediates.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are valuable for real-time reaction monitoring by tracking changes in vibrational modes of functional groups. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in-situ analysis of liquid-phase reactions, as it can be directly immersed in the reaction vessel. nih.gov For the synthesis of this compound, one could monitor the characteristic vibrational bands of the pyrimidine ring and the amino groups, as well as the appearance of vibrations associated with the carbon-iodine bond. Raman spectroscopy, being less sensitive to aqueous media, offers a complementary approach, especially for monitoring crystallization processes. researchgate.net

Table 1: Potential In-Situ Spectroscopic Monitoring of this compound Synthesis

| Technique | Parameter Monitored | Expected Observations |

| ¹H NMR | Disappearance of pyrimidine C-H proton signal, appearance of new aromatic and amine proton signals. | Shift in aromatic proton signals upon iodination. |

| ¹³C NMR | Shift of the C6 carbon signal upon substitution with iodine. | Appearance of a new signal corresponding to the C-I bond. |

| FT-IR | Changes in the fingerprint region of the pyrimidine ring, N-H stretching and bending vibrations. | Appearance of a characteristic C-I stretching vibration. |

| Raman | Changes in the ring breathing modes of the pyrimidine core. | Detection of solid product formation through the appearance of lattice modes. |

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds.

For this compound, HRMS can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. This is crucial for distinguishing it from other potential products or impurities. In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts, even at trace levels, by analyzing the mass-to-charge ratio of ions in the reaction mixture.

Table 2: Predicted HRMS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

| 249.96 [M]+• | [M-I]+ | I• |

| 249.96 [M]+• | [M-NH₂]+ | •NH₂ |

| 249.96 [M]+• | [M-HCN]+• | HCN |

| 249.96 [M]+• | [M-H₂NCN]+• | H₂NCN |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A validated HPLC method can be used to determine the purity of the final product and to quantify any impurities. nih.gov By coupling HPLC with a mass spectrometer (LC-MS), it is possible to identify the impurities based on their mass-to-charge ratios. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable impurities that may be present in the reaction mixture or the final product, GC-MS is a powerful analytical tool. nih.govthermofisher.com Derivatization may sometimes be necessary to increase the volatility of the analytes. The high separation efficiency of gas chromatography combined with the identification capabilities of mass spectrometry allows for the detection and characterization of even trace-level impurities. chromforum.org

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Conditions |

| HPLC-UV | Purity assessment, quantification of major components. | Reversed-phase C18 column, mobile phase of acetonitrile/water with a suitable buffer, UV detection at an appropriate wavelength. |

| LC-MS/MS | Identification and quantification of impurities and degradation products. | Similar to HPLC-UV, coupled with a tandem mass spectrometer for structural elucidation. nih.gov |

| GC-MS | Analysis of volatile impurities and starting materials. | Capillary column with a non-polar stationary phase, temperature programming, electron ionization mass spectrometric detection. nih.gov |

X-ray Crystallography for Definitive Structural Elucidation of Intermediates and Products

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not publicly available, X-ray diffraction studies on closely related diaminopyrimidine derivatives have been reported. mdpi.comresearchgate.netnih.govnih.gov These studies reveal key structural features of the diaminopyrimidine core and how it is influenced by different substituents. For instance, the crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate demonstrates the hydrogen bonding patterns within the crystal lattice. nih.gov The analysis of such structures provides a strong foundation for understanding the solid-state packing and intermolecular interactions that would be present in crystalline this compound. This information is critical for understanding its physical properties, such as solubility and melting point.

Table 4: Representative Crystallographic Data for a Diaminopyrimidine Derivative

| Parameter | Value |

| Compound | 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(2) Å, b = 12.345(3) Å, c = 11.987(2) Å, β = 110.12(3)° |

| Key Interactions | N-H···O hydrogen bonds forming a supramolecular ribbon structure. |

Application of Spectroscopic and Diffraction Methods for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is essential.

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline form, allowing for the identification of polymorphs, solvates, and hydrates. The PXRD pattern of this compound would be used for routine quality control to ensure batch-to-batch consistency of the crystalline form.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment and can differentiate between different polymorphic forms. nih.govwikipedia.orgresearchgate.net Changes in the crystal packing and intermolecular interactions, such as hydrogen bonding, result in shifts in the vibrational frequencies. These techniques can be used to study solid-state transformations and to characterize the solid form of the final product.

Table 5: Solid-State Characterization Techniques for this compound

| Technique | Information Obtained | Application |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Quality control, identification of different solid forms. |

| Infrared (IR) Spectroscopy | Information on functional groups and hydrogen bonding. | Polymorph discrimination, detection of solvates. |

| Raman Spectroscopy | Complementary vibrational information to IR, good for aqueous samples. | In-situ monitoring of crystallization, polymorph identification. researchgate.net |

| Solid-State NMR (ssNMR) | Local molecular structure, conformation, and dynamics. | Characterization of amorphous content, study of tautomerism. nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization, phase changes). | Determination of melting point and purity, polymorph screening. |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Detection of solvates and hydrates, assessment of thermal stability. |

Future Directions and Emerging Research Avenues for 2,4 Diamino 6 Iodopyrimidine

Exploration of Unconventional Synthetic Methodologies and Green Chemistry Applications

Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Future research is increasingly focused on aligning the synthesis of 2,4-diamino-6-iodopyrimidine and its derivatives with the principles of green chemistry, emphasizing sustainability, efficiency, and reduced environmental impact. rasayanjournal.co.inmdpi.com

Unconventional, energy-efficient techniques are at the forefront of this exploration. Methodologies such as microwave-assisted synthesis, ultrasonic irradiation, and mechanochemistry (ball milling) offer promising alternatives to conventional heating. rasayanjournal.co.in Microwave-assisted synthesis, for instance, can dramatically shorten reaction times and improve yields by using microwave energy as an alternative power source. mdpi.com

A particularly relevant green approach for halogenated pyrimidines is the development of solvent-free iodination methods. Research has demonstrated the feasibility of iodinating pyrimidines like uracil (B121893) and cytosine through mechanical grinding in a solid-state reaction with molecular iodine and nitrate (B79036) salts. mdpi.com This approach, which can be performed in a simple mortar and pestle, minimizes pollution and cost by eliminating the need for harsh solvents and strong oxidative agents typically required for electrophilic iodination of electron-deficient heterocycles. mdpi.com Adapting such solventless, mechanochemical methods for the synthesis of this compound represents a significant step towards more environmentally benign manufacturing processes.

Future work will likely focus on optimizing these green techniques and expanding their application. This includes the use of biodegradable "Green Solvents," such as ionic liquids, and developing catalytic systems that are metal-free and recyclable, further reducing the ecological footprint of synthesizing this important chemical intermediate. rasayanjournal.co.in

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rasayanjournal.co.inmdpi.com |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, reduced waste, applicable to solid-state reactions. rasayanjournal.co.inmdpi.com |

| Ultrasonic Synthesis | Enhanced reaction rates and yields through acoustic cavitation. rasayanjournal.co.in |

| Solvent-Free Reactions | Eliminates solvent waste, simplifies product purification, lowers costs. mdpi.com |

Discovery of Novel Reactivity Profiles and Uncharted Chemical Transformations

The iodine atom at the C6 position of this compound serves as a versatile synthetic handle, primarily for cross-coupling reactions. However, future research is poised to explore less conventional reactivity profiles and discover novel chemical transformations. The electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, makes it susceptible to specific types of reactions.

One area of exploration is the potential for aromatic nucleophilic substitution (SNAr) reactions. While the C-I bond is less reactive in SNAr than C-Cl or C-F bonds, specific conditions or activation methods could enable the displacement of the iodide with various nucleophiles. Research on related 2-amino-4,6-dichloropyrimidines has shown that these scaffolds undergo SNAr reactions, with the ring nitrogens stabilizing the anionic intermediates and increasing reactivity. mdpi.com Investigating the SNAr reactivity of this compound with a range of nitrogen, oxygen, and sulfur nucleophiles could open up new pathways to previously inaccessible derivatives.

Furthermore, the interplay between the amino groups at C2 and C4 and the iodo group at C6 could lead to uncharted intramolecular cyclization reactions, forming novel fused heterocyclic systems. The development of methodologies for C-H activation at the C5 position, adjacent to the iodo group, would also represent a significant advance, allowing for direct functionalization without pre-installation of a reactive handle. Exploring the potential for radical-based transformations involving the C-I bond is another promising, yet underexplored, avenue that could yield unique molecular architectures.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Research

The convergence of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. nih.gov this compound is an ideal candidate for integration into these modern workflows. AI and machine learning algorithms are increasingly used for computer-aided synthesis planning (CASP), where they can predict retrosynthetic pathways and identify optimal reaction conditions by learning from vast databases of chemical reactions. acs.orgnih.gov

For a molecule like this compound, AI could:

Propose Novel Synthesis Routes: AI can analyze existing literature and reaction databases to suggest more efficient or "greener" synthetic pathways that a human chemist might overlook. synthiaonline.com

Optimize Reaction Conditions: Machine learning models can predict the best combination of catalysts, solvents, and temperatures to maximize the yield of functionalization reactions, such as Suzuki or Sonogashira couplings at the C6 position.

Drive Automated Synthesis: AI-designed synthetic plans can be directly implemented on automated robotic platforms. nih.govsynthiaonline.com These systems can perform multi-step syntheses, including the purification and analysis of intermediates, allowing for high-throughput synthesis of derivative libraries based on the this compound scaffold. labmedica.com

This integration allows for a rapid design-make-test-analyze cycle, accelerating the discovery of new compounds for various chemical applications. nih.gov The use of automated systems can also improve reproducibility, a critical factor in chemical research. labmedica.com

Development of Advanced Catalytic Systems for Functionalization

The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry, making this compound a prime substrate for catalytic functionalization. While traditional palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are well-established, future research will focus on developing more advanced and sustainable catalytic systems.

Key areas of development include:

Novel Catalysts: Moving beyond palladium to catalysts based on more abundant and less expensive metals like copper, nickel, or iron.

Photoredox Catalysis: Using light to drive chemical reactions, enabling transformations under mild conditions that are often not possible with traditional thermal methods. This could be applied to generate radicals from the C-I bond for novel coupling reactions.

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve complex transformations in a single step, improving atom and step economy.

C-H Functionalization Catalysis: Developing catalytic systems that can selectively functionalize the C-H bond at the 5-position of the pyrimidine ring. This would provide a complementary method to the cross-coupling at the C6-position, enabling the synthesis of highly decorated pyrimidine scaffolds.

For example, the Suzuki reaction, used to form C-C bonds by coupling organoboron reagents with halides, has been successfully applied to similar 2,4-diaminobromopyrimidines using catalysts like Pd(dppf)Cl2. mdpi.com Future work will aim to find catalysts that are more active, allowing these reactions to proceed at lower temperatures and with lower catalyst loadings, aligning with green chemistry principles.

| Catalytic Method | Potential Application for this compound |

| Suzuki Coupling | C-C bond formation with boronic acids/esters. mdpi.com |

| Sonogashira Coupling | C-C bond formation with terminal alkynes. |

| Buchwald-Hartwig Amination | C-N bond formation with amines. |

| Heck Coupling | C-C bond formation with alkenes. |

| Photoredox Catalysis | Radical-based transformations under mild conditions. |

Role in the Design and Synthesis of Chemically Diverse Compound Libraries for Academic Screening (excluding biological activity/applications)

The structure of this compound makes it an excellent "privileged scaffold" for the construction of chemically diverse compound libraries. nih.gov These libraries are vast collections of small molecules used in high-throughput screening to identify compounds with interesting chemical or physical properties. The pyrimidine core is a common feature in many functional molecules, and the three distinct functionalization points (the two amino groups and the iodo group) on this scaffold allow for systematic structural diversification.

One powerful technique for library synthesis is DNA-Encoded Library (DEL) technology. nih.gov In this method, a scaffold molecule is covalently linked to a unique DNA tag. Using a "split-and-pool" synthesis strategy, the scaffold undergoes a series of chemical reactions with different building blocks, and at each step, a new DNA tag corresponding to that specific building block is attached. nih.gov This process allows for the creation of enormous libraries containing millions or even billions of unique compounds in a single tube.

This compound is ideally suited for this approach:

Anchoring: The scaffold can be attached to the initial DNA tag.

Split-and-Pool Cycle 1: The C6-iodo position can be functionalized via a diverse set of cross-coupling reactions (e.g., Suzuki coupling with hundreds of different boronic acids).

Split-and-Pool Cycle 2 & 3: The two amino groups can be further functionalized through reactions like acylation or reductive amination with a wide array of aldehydes or carboxylic acids.

This strategy, starting from a single, versatile scaffold, enables the exploration of a vast chemical space. The resulting libraries can be used in academic screening campaigns to identify molecules that, for example, bind to specific proteins or act as catalysts for chemical reactions, thereby accelerating fundamental scientific discovery. nih.govnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,4-diamino-6-iodopyrimidine?

- Methodological Answer : The compound is typically synthesized via halogenation of pyrimidine precursors. For example, iodination of 2,4-diaminopyrimidine using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target product. Post-synthesis purification involves recrystallization from ethanol or DMSO/water mixtures to achieve >95% purity .

Q. How can Suzuki-Miyaura cross-coupling reactions functionalize this compound?

- Methodological Answer : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in a 2:1 molar ratio under inert conditions. Use sodium carbonate as a base in a DMSO/water solvent system (v/v 3:1) at 80°C for 12–24 hours. Yields range from 60–85%, depending on the substituent’s electronic properties .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from DMSO/water (5:5 ratio) effectively removes unreacted starting materials and byproducts. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How do reaction conditions influence Sonogashira coupling efficiency with this compound?

- Methodological Answer : Optimize catalytic systems using PdCl₂(PPh₃)₂/CuI (1:2 molar ratio) in DMSO with Na₂CO₃ as a base at 80°C. Terminal alkynes with electron-withdrawing groups (e.g., -CF₃) enhance reactivity, achieving yields up to 90%. Monitor reaction progress via TLC (ethyl acetate eluent) .

Q. What electronic effects does the iodine substituent exert on cross-coupling reactivity?

- Methodological Answer : The iodine atom acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and increasing electrophilicity at the C6 position. Comparative studies with chloro/bromo analogs show 10–15% higher yields in Suzuki couplings due to iodine’s superior leaving-group ability. DFT calculations can further elucidate charge distribution .

Q. How should researchers address contradictory data in catalytic efficiency across coupling reactions?

- Methodological Answer : Conduct controlled experiments varying catalyst loading (0.5–5 mol%), ligand type (e.g., PPh₃ vs. XPhos), and solvent polarity. Use statistical tools (e.g., ANOVA) to identify significant variables. For example, ligand steric bulk may reduce efficiency in sterically hindered substrates .

Q. What strategies validate the cytostatic activity of this compound derivatives?

- Methodological Answer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48 hours. Compare IC₅₀ values with control compounds (e.g., 5-fluorouracil). Structural analogs with alkynyl substituents show enhanced activity due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。